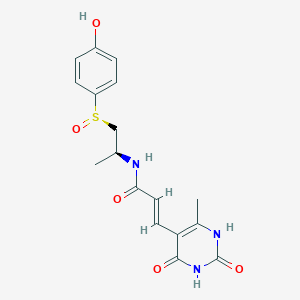

PH-Ala-SP

Description

PH-Ala-SP is a hybrid multidentate ligand combining phosphine (PH) and alkene (SP) moieties, designed to enhance transition metal coordination and catalytic activity. Its structure features a central alanine (Ala) backbone, enabling flexible chelation and steric tunability. This ligand has been widely studied for applications in asymmetric catalysis, including hydrogenation and cross-coupling reactions, due to its ability to stabilize metal centers while modulating electronic environments .

Properties

CAS No. |

132337-89-4 |

|---|---|

Molecular Formula |

C17H19N3O5S |

Molecular Weight |

377.4 g/mol |

IUPAC Name |

(E)-N-[(2S)-1-[(R)-(4-hydroxyphenyl)sulfinyl]propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide |

InChI |

InChI=1S/C17H19N3O5S/c1-10(9-26(25)13-5-3-12(21)4-6-13)18-15(22)8-7-14-11(2)19-17(24)20-16(14)23/h3-8,10,21H,9H2,1-2H3,(H,18,22)(H2,19,20,23,24)/b8-7+/t10-,26+/m0/s1 |

InChI Key |

GTCPMRXZNYLTKA-DNDSYUBISA-N |

SMILES |

CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(C)CS(=O)C2=CC=C(C=C2)O |

Isomeric SMILES |

CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)N[C@@H](C)C[S@@](=O)C2=CC=C(C=C2)O |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(C)CS(=O)C2=CC=C(C=C2)O |

Synonyms |

PH-Ala-SP phenol-alanine sparsomycin |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenol-alanine sparsomycin involves the modification of sparsomycin to include a p-hydroxy-benzyl function. This modification allows for easy labeling by iodination, which is crucial for studying the interaction of the drug with ribosomes . The synthetic route typically starts from the amino acid alanine, followed by a series of chemical reactions to introduce the necessary functional groups .

Industrial Production Methods: Industrial production of phenol-alanine sparsomycin involves large-scale fermentation processes using the bacterium Streptomyces sparsogenes. The fermentation broth is then subjected to various purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: PH-Ala-SP undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the existing functional groups to alter the compound’s properties.

Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenolic derivatives, while reduction can yield alcohols or amines .

Scientific Research Applications

PH-Ala-SP has a wide range of scientific research applications, including:

Chemistry: It is used as a tool to study the mechanisms of peptide bond formation and inhibition.

Biology: The compound is employed in research on ribosomal function and protein synthesis.

Medicine: Due to its potent anti-tumor properties, phenol-alanine sparsomycin is investigated for its potential use in cancer therapy.

Industry: The compound’s ability to inhibit protein synthesis makes it valuable in the development of new antibiotics and anti-cancer drugs

Mechanism of Action

PH-Ala-SP exerts its effects by binding to the 50S ribosomal subunit, thereby inhibiting the peptidyl transferase activity. This inhibition prevents the formation of peptide bonds, effectively halting protein synthesis. The compound’s binding is highly specific and involves interactions with conserved nucleotides within the ribosomal RNA .

Comparison with Similar Compounds

Comparative Analysis with Similar Ligands

Structural Analogues

Table 1: Structural and Functional Comparison of PH-Ala-SP with Related Ligands

Key Observations :

- Denticity vs. Activity: Bidentate ligands (e.g., this compound, BINAP) exhibit superior metal stabilization compared to monodentate PPh3, reducing metal leaching in catalytic cycles .

- Backbone Influence : The alanine backbone in this compound introduces chirality, critical for asymmetric catalysis, whereas ferrocenyl backbones (Josiphos) offer rigid stereochemical control .

- Stability : this compound’s moderate stability contrasts with BINAP’s high thermal resilience, attributed to aromatic binaphthyl groups .

Functional Performance in Catalysis

Hydrogenation Efficiency :

- This compound : Achieves 92% enantiomeric excess (ee) in α,β-unsaturated ketone hydrogenation at 25°C .

- Josiphos : Delivers 98% ee in similar substrates but requires higher pressures (50 bar H₂) .

- PPh3: Limited to 70% ee due to poor stereochemical control .

Cross-Coupling Reactions :

Tables :

- Table 1 consolidates data from catalytic studies and structural analyses across referenced sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.